

Application Notes and Protocols: CBR-5884

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Compound of Interest		
Compound Name:	CBR-5884	
Cat. No.:	B1668693	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the dissolution, storage, and experimental use of **CBR-5884**, a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH).

Introduction

CBR-5884 is a potent and selective small-molecule inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the enzyme that catalyzes the first committed step in the de novo serine biosynthesis pathway.[1][2][3][4] Certain cancers, including specific types of melanoma and breast cancer, exhibit elevated PHGDH expression and a high rate of serine synthesis, making them particularly dependent on this pathway for growth and proliferation.[1] CBR-5884 acts as a noncompetitive inhibitor, disrupting the oligomerization of PHGDH and effectively blocking serine production in cancer cells. This inhibitory action is selectively toxic to cancer cells with high serine biosynthetic activity.

Physicochemical and Solubility Data

CBR-5884 is supplied as a lyophilized powder or crystalline solid. It is crucial to use the appropriate solvent to ensure complete dissolution for accurate experimental results.

Table 1: Physicochemical Properties of CBR-5884



Property	Value	Reference
Molecular Formula	C14H12N2O4S2	
Molecular Weight	336.39 g/mol	
CAS Number	681159-27-3	

| Appearance | Off-white solid / Crystalline solid | |

Table 2: Solubility of CBR-5884

Solvent	Concentration	Notes	Reference
DMSO	≥ 14 - 67 mg/mL (≥ 41.6 - 199.17 mM)	Use fresh, anhydrous DMSO as moisture can reduce solubility.	
DMF	≥ 16 - 50 mg/mL		
Water	Insoluble		
Ethanol	Insoluble		

| DMF:PBS (pH 7.2) (1:7) | 0.12 mg/mL | | |

Protocols for Dissolution

Protocol 3.1: Preparation of High-Concentration Stock Solutions

This protocol is suitable for preparing stock solutions for in vitro experiments.

- Reagent Preparation: Obtain CBR-5884 powder and anhydrous, research-grade DMSO or DMF.
- Calculation: To prepare a 15 mM stock solution from 5 mg of CBR-5884 powder (MW: 336.39), calculate the required volume of DMSO:



- Volume (L) = Mass (g) / (Concentration (mol/L) * MW (g/mol))
- Volume (L) = 0.005 g / (0.015 mol/L * 336.39 g/mol) = 0.000991 L
- Volume = 0.99 mL
- Dissolution: Add 0.99 mL of DMSO directly to the vial containing 5 mg of CBR-5884 powder.
- Mixing: Vortex or sonicate the solution gently until the powder is completely dissolved. Ensure the solution is clear before use.
- Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and store as recommended in Section 4.0.

Storage and Stability

Proper storage is critical to maintain the potency and stability of CBR-5884.

Table 3: Recommended Storage Conditions

Form	Temperature	Duration	Notes	Reference
Solid (Powder)	-20°C	2 - 4 years	Store desiccated.	
Solution in DMSO/DMF	-20°C	1 - 2 months	Aliquot to prevent freeze-thaw cycles.	

| Solution in DMSO/DMF | -80°C | 1 - 2 years | Preferred for long-term storage. | |

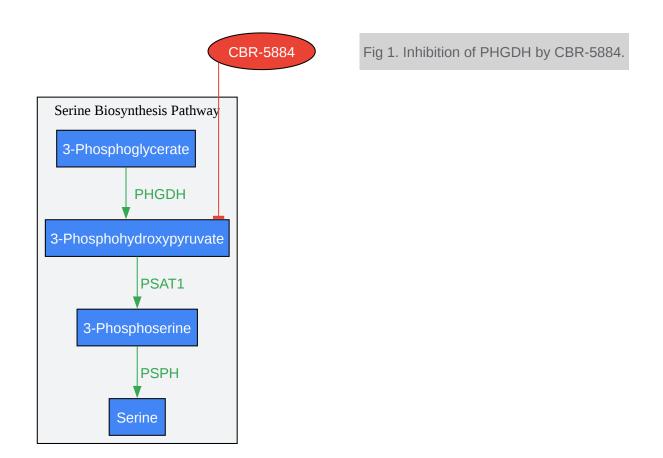
Key Recommendations:

- Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. It is highly recommended to aliquot stock solutions into single-use volumes.
- Use Fresh Solvents: For DMSO, use a fresh, high-quality, anhydrous grade, as absorbed moisture can decrease the solubility of **CBR-5884**.



Mechanism of Action & Signaling Pathways

CBR-5884 targets the serine biosynthesis pathway, which is upregulated in various cancers. Its inhibition of PHGDH leads to a reduction in serine levels, impacting downstream cellular processes critical for cancer cell survival and proliferation.



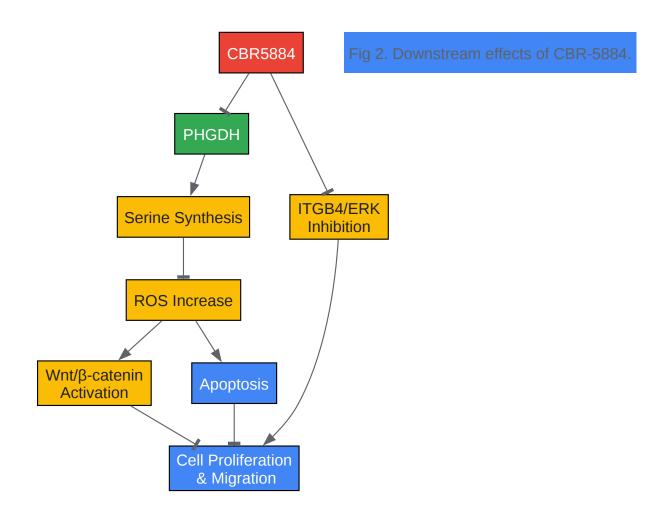
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Fig 1. Inhibition of PHGDH by CBR-5884.

The inhibition of serine synthesis by **CBR-5884** has several downstream consequences, including the induction of oxidative stress and the modulation of oncogenic signaling pathways. In epithelial ovarian cancer, for example, **CBR-5884** has been shown to increase reactive



oxygen species (ROS) and activate the Wnt/ β -catenin pathway, while also suppressing the ITGB4/ERK signaling axis.



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Fig 2. Downstream effects of CBR-5884.

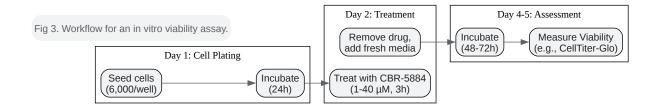
Experimental Protocols

Protocol 6.1: In Vitro Acute Cell Viability Assay

This protocol is adapted from studies demonstrating the selective toxicity of **CBR-5884** to cancer cells with high serine synthesis activity.



- Cell Plating: Seed cancer cells (e.g., Carney cells) in a 96-well plate at a density of approximately 6,000 cells per well in the appropriate growth medium.
- Incubation: Allow cells to acclimate and adhere by incubating for 24 hours at 37°C in a humidified incubator with 5% CO₂.
- Compound Preparation: Prepare serial dilutions of CBR-5884 from your DMSO stock solution in fresh cell culture medium. Final concentrations for treatment typically range from 1 μM to 40 μM. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%) to avoid solvent toxicity.
- Cell Treatment: Remove the old medium from the wells and add the medium containing the various concentrations of **CBR-5884**. Include a vehicle control (medium with DMSO only).
- Short-Term Incubation: Incubate the plate for 3 hours at 37°C.
- Washout: After the treatment period, carefully remove the drug-containing medium, wash the cells once with PBS, and add fresh, drug-free medium to each well.
- Recovery Incubation: Return the plate to the incubator and allow cells to grow for an additional 48-72 hours.
- Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® or AlamarBlue™ assay, following the manufacturer's instructions.



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Fig 3. Workflow for an in vitro viability assay.

Protocol 6.2: Preparation of Formulations for In Vivo Studies

In vivo experiments require specific formulations to ensure compound delivery. These solutions should be prepared fresh daily and used immediately.

Option 1: PEG300/Tween80/Water Formulation

- Prepare a stock solution of CBR-5884 in DMSO (e.g., 22 mg/mL).
- For a 1 mL final volume, add 50 μ L of the DMSO stock solution to 400 μ L of PEG300. Mix until clear.
- Add 50 μL of Tween80 to the mixture. Mix until clear.
- Add 500 μL of ddH₂O to bring the final volume to 1 mL. Mix thoroughly.
- The final solution should be used immediately for administration.

Option 2: Corn Oil Formulation

- Prepare a stock solution of CBR-5884 in DMSO (e.g., 9.4 mg/mL).
- For a 1 mL final volume, add 50 μL of the clear DMSO stock solution to 950 μL of corn oil.
- Mix thoroughly to create a uniform suspension.
- The mixed solution should be used immediately.

Option 3: Cremophor EL/Saline Formulation

- Prepare a solution consisting of 15% Cremophor EL and 85% saline (v/v).
- Add CBR-5884 to the vehicle to the desired final concentration (e.g., up to 7 mg/mL).
- Use sonication and/or heat as needed to aid dissolution and create a uniform suspension.



This formulation should be prepared fresh and used promptly.

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